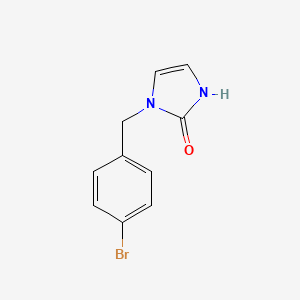

1-(4-Bromo-benzyl)-1,3-dihydro-imidazol-2-one

Description

1-(4-Bromo-benzyl)-1,3-dihydro-imidazol-2-one is a heterocyclic compound featuring a five-membered imidazol-2-one core substituted with a 4-bromo-benzyl group at the N1 position. This structure is closely related to imidazolidine derivatives investigated for antiparasitic activity, particularly against Schistosoma mansoni . The compound’s synthesis involves nucleophilic substitution reactions, as demonstrated in the preparation of intermediate 3-(4-bromo-benzyl)-imidazolidine-2,4-dione, which is a precursor to structurally analogous bioactive molecules . Its structural characterization employs NMR, IR, and mass spectrometry, with stereochemical preferences (e.g., Z-configuration in benzylidene analogs) confirmed via X-ray crystallography .

Properties

CAS No. |

947534-54-5 |

|---|---|

Molecular Formula |

C10H9BrN2O |

Molecular Weight |

253.09 g/mol |

IUPAC Name |

3-[(4-bromophenyl)methyl]-1H-imidazol-2-one |

InChI |

InChI=1S/C10H9BrN2O/c11-9-3-1-8(2-4-9)7-13-6-5-12-10(13)14/h1-6H,7H2,(H,12,14) |

InChI Key |

OUNYOFFUHZUOLK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CNC2=O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-benzyl)-1,3-dihydro-imidazol-2-one typically involves the reaction of 4-bromobenzyl bromide with imidazolone under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-benzyl)-1,3-dihydro-imidazol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolone derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolone oxides, while substitution reactions can produce a wide range of substituted imidazolones.

Scientific Research Applications

1-(4-Bromo-benzyl)-1,3-dihydro-imidazol-2-one has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-benzyl)-1,3-dihydro-imidazol-2-one involves its interaction with specific molecular targets. The bromobenzyl group allows the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways.

Comparison with Similar Compounds

Structural Analogues in Antiparasitic Drug Development

(5Z)-3-(4-Bromo-benzyl)-5-(4-chloro-benzylidene)-4-thioxo-imidazolidin-2-one (Compound 3)

- Key Differences :

- Mechanistic Insight : The thioxo group and benzylidene moiety likely enhance binding to parasitic targets, though the exact mechanism remains unelucidated .

2-Amino-5-(5-bromo-1H-indol-3-ylmethylene)-1-methyl-1,5-dihydro-imidazol-4-one

- Exhibits altered pharmacokinetics due to the indole’s hydrophobicity .

- Activity : Indole derivatives are prioritized in anticancer research, suggesting divergent therapeutic applications compared to the target compound .

MetRS Inhibitors with 1,3-Dihydro-imidazol-2-one Linkers

- Key Differences: Hybrid structures replace the imidazol-2-one core with 1,3,4-oxadiazole rings, improving metabolic stability . Maintain high potency (EC₅₀ < 19 nM) against Trypanosoma brucei MetRS, with selectivity indices of 20–200-fold over mammalian cells .

Substituent Effects on Bioactivity

Key Observations :

- Thioxo and benzylidene substituents in imidazolidin-2-one derivatives increase electrophilicity, critical for covalent or non-covalent target binding .

- Replacement of the imidazol-2-one ring with oxadiazole improves metabolic stability but requires pharmacophore optimization for selectivity .

Biological Activity

1-(4-Bromo-benzyl)-1,3-dihydro-imidazol-2-one is a compound that belongs to the class of imidazole derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of 1-(4-Bromo-benzyl)-1,3-dihydro-imidazol-2-one, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The structure of 1-(4-Bromo-benzyl)-1,3-dihydro-imidazol-2-one can be represented as follows:

This compound features a bromobenzyl group attached to a dihydro-imidazole ring, which is crucial for its biological activity.

Antimicrobial Activity

Imidazole derivatives, including 1-(4-Bromo-benzyl)-1,3-dihydro-imidazol-2-one, have been investigated for their antimicrobial properties. Studies show that compounds in this category exhibit significant activity against various bacterial strains. For instance, a related study indicated that benzimidazole derivatives demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria .

| Compound | MIC (μg/ml) | Bacterial Strain |

|---|---|---|

| 1-(4-Bromo-benzyl)-1,3-dihydro-imidazol-2-one | TBD | TBD |

| Benzimidazole Derivative | 50 | S. typhi |

| Benzimidazole Derivative | 250 | C. albicans |

Anticancer Activity

The anticancer potential of imidazole derivatives has been extensively studied. Research indicates that compounds with similar structural motifs can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, compounds derived from imidazole scaffolds showed promising results against breast cancer cell lines (MDA-MB-231) by enhancing caspase-3 activity and inducing morphological changes indicative of apoptosis .

In vitro studies have demonstrated that the introduction of certain substituents on the imidazole ring can enhance anticancer efficacy. A study on related compounds showed that modifications led to increased inhibition of microtubule assembly at concentrations as low as 20 μM .

Anti-inflammatory Activity

The anti-inflammatory properties of imidazole derivatives are also noteworthy. Compounds have been shown to inhibit the NLRP3 inflammasome pathway, which plays a critical role in inflammatory responses . This suggests that 1-(4-Bromo-benzyl)-1,3-dihydro-imidazol-2-one may possess similar inhibitory effects, potentially leading to therapeutic applications in inflammatory diseases.

Case Studies

Several case studies highlight the biological activity of imidazole derivatives:

- Study on Antimicrobial Efficacy : A series of benzimidazole derivatives were synthesized and tested for their antimicrobial activity against various pathogens. The results indicated that certain derivatives exhibited significant antibacterial effects with MIC values comparable to standard antibiotics .

- Anticancer Evaluation : In a study focusing on the anticancer activities of imidazole derivatives, several compounds were found to inhibit cell growth in breast cancer models effectively. The mechanism was attributed to their ability to induce apoptosis and disrupt microtubule dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.